3-Bromo-5-methylpyridazine
Overview
Description
3-Bromo-5-methylpyridazine is a chemical compound with the molecular formula C5H5BrN2. It has a molecular weight of 173.01 g/mol . This compound is a derivative of pyridazine, which is an organic compound where two carbons in the benzene ring are replaced by nitrogen atoms .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. One efficient synthesis method uses 5-methylnicotinic acid as the starting material, yielding a 65.9% overall yield . This method is praised for its simplicity, efficiency, and environmental friendliness .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom and a methyl group attached to a pyridazine ring . The structure analysis reveals that it has a density of 1.6±0.1 g/cm^3, a boiling point of 285.0±20.0 °C at 760 mmHg, and a flash point of 126.2±21.8 °C .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyridazinones, a category of pyridazine which includes this compound, have been found to exhibit a wide range of pharmacological activities . Protodeboronation of alkyl boronic esters is one reaction that has been reported .Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm^3, a boiling point of 285.0±20.0 °C at 760 mmHg, and a flash point of 126.2±21.8 °C . It has a molar refractivity of 35.0±0.3 cm^3, a polar surface area of 26 Å^2, and a molar volume of 108.3±3.0 cm^3 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Routes : "3-Bromo-6-methylpyridazine" has been synthesized through a method involving cyclization, dehydrogenation, and substitution reactions, providing an efficient pathway for its production (Xin Bing-wei, 2008). This methodology underscores the chemical versatility and potential utility of bromo-methylpyridazine derivatives in synthetic chemistry.
Bioactive Compound Development
- Anticancer Activity : Novel pyridazine derivatives, including compounds structurally related to "3-Bromo-5-methylpyridazine," have shown potential in cancer treatment. For instance, "7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine" derivatives were synthesized and found to initiate apoptosis in colon cancer cells, highlighting the role of pyridazine compounds in developing new anticancer agents (Agnieszka Gornowicz et al., 2020).
Material Science and Corrosion Inhibition
- Steel Corrosion Inhibition : Pyridazine compounds have been studied for their effectiveness in inhibiting steel corrosion in acidic environments. "5-(2-chlorobenzyl)-6-methylpyridazine-3(2H)-thione" was found to significantly prevent steel corrosion in a 0.5M H2SO4 solution, demonstrating the potential of pyridazine derivatives as corrosion inhibitors (M. Bouklah et al., 2006).
Antiviral Applications
- Antiavian Influenza Virus Activity : A study described a new route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against the avian influenza virus. This indicates the potential use of pyridazine-based compounds in antiviral drug development (A. Hebishy et al., 2020).
Safety and Hazards
The safety data sheet for 3-Bromo-5-methylpyridazine indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using only in a well-ventilated area, avoiding breathing dust, wearing protective clothing, gloves, safety glasses, and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of p38α mitogen-activated protein kinase inhibitors , suggesting potential targets could be within this pathway.
Mode of Action
Based on its structural similarity to other pyridazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
This pathway plays a crucial role in cellular responses to stress and inflammation .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of pharmacological activities .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-methylpyridazine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
Properties
IUPAC Name |
3-bromo-5-methylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLGAWFLMIDXHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625619 | |
Record name | 3-Bromo-5-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257854-82-2 | |
Record name | 3-Bromo-5-methylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257854-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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